molecular formula C11H16ClN3O B7898054 [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol

Cat. No.: B7898054
M. Wt: 241.72 g/mol
InChI Key: CPDCKNXDNOYVJR-UHFFFAOYSA-N
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Description

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, attached to a piperidine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine

Its structure can be modified to enhance its activity and selectivity against various biological targets .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity . The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Properties

IUPAC Name

[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-5-10(12)14-11(13-8)15-4-2-3-9(6-15)7-16/h5,9,16H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDCKNXDNOYVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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